Cas no 1805074-37-6 (4-Amino-5-chloro-2-(trifluoromethyl)mandelic acid)

4-Amino-5-chloro-2-(trifluoromethyl)mandelic acid is a specialized organic compound featuring a trifluoromethyl group and an amino-chloro substitution pattern on the mandelic acid backbone. Its unique structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for designing bioactive molecules with enhanced metabolic stability and lipophilicity. The presence of the trifluoromethyl group contributes to improved binding affinity and selectivity in target interactions. This compound is also useful in asymmetric synthesis due to its chiral center. High purity and well-defined stereochemistry ensure consistent performance in research and industrial applications, making it a reliable choice for advanced chemical development.
4-Amino-5-chloro-2-(trifluoromethyl)mandelic acid structure
1805074-37-6 structure
Product name:4-Amino-5-chloro-2-(trifluoromethyl)mandelic acid
CAS No:1805074-37-6
MF:C9H7ClF3NO3
Molecular Weight:269.60499215126
CID:4942865

4-Amino-5-chloro-2-(trifluoromethyl)mandelic acid 化学的及び物理的性質

名前と識別子

    • 4-Amino-5-chloro-2-(trifluoromethyl)mandelic acid
    • インチ: 1S/C9H7ClF3NO3/c10-5-1-3(7(15)8(16)17)4(2-6(5)14)9(11,12)13/h1-2,7,15H,14H2,(H,16,17)
    • InChIKey: JAIBBGYPTXCMET-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC(C(F)(F)F)=C(C=1)C(C(=O)O)O)N

計算された属性

  • 水素結合ドナー数: 3
  • 氢键受体数量: 7
  • 重原子数量: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 300
  • XLogP3: 1.7
  • トポロジー分子極性表面積: 83.6

4-Amino-5-chloro-2-(trifluoromethyl)mandelic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A015023648-250mg
4-Amino-5-chloro-2-(trifluoromethyl)mandelic acid
1805074-37-6 97%
250mg
494.40 USD 2021-06-18
Alichem
A015023648-1g
4-Amino-5-chloro-2-(trifluoromethyl)mandelic acid
1805074-37-6 97%
1g
1,490.00 USD 2021-06-18
Alichem
A015023648-500mg
4-Amino-5-chloro-2-(trifluoromethyl)mandelic acid
1805074-37-6 97%
500mg
847.60 USD 2021-06-18

4-Amino-5-chloro-2-(trifluoromethyl)mandelic acid 関連文献

4-Amino-5-chloro-2-(trifluoromethyl)mandelic acidに関する追加情報

4-Amino-5-chloro-2-(trifluoromethyl)mandelic Acid (CAS No. 1805074-37-6): Chemical Properties, Applications, and Recent Advances

4-Amino-5-chloro-2-(trifluoromethyl)mandelic acid, also known by its CAS registry number 1805074-37-6, is a versatile organic compound with significant applications in various fields of chemistry and pharmacology. This compound belongs to the class of mandelic acids, which are derivatives of mandelic acid (α-hydroxybenzoic acid). The presence of an amino group at position 4, a chlorine atom at position 5, and a trifluoromethyl group at position 2 imparts unique chemical properties to this molecule, making it a valuable compound in both academic research and industrial applications.

The structure of 4-Amino-5-chloro-2-(trifluoromethyl)mandelic acid is characterized by its aromatic ring with hydroxyl and carboxylic acid groups. The amino group (-NH₂) at position 4 contributes to the compound's ability to form hydrogen bonds, enhancing its solubility in polar solvents. The chlorine atom at position 5 introduces electron-withdrawing effects, which can influence the reactivity of the molecule in various chemical reactions. Additionally, the trifluoromethyl group (-CF₃) at position 2 imparts lipophilic properties, making the compound more resistant to hydrolysis and increasing its stability under certain conditions.

Recent studies have highlighted the potential of 4-Amino-5-chloro-2-(trifluoromethyl)mandelic acid as a building block in drug design. Its unique combination of functional groups makes it an ideal candidate for the synthesis of bioactive molecules with potential applications in treating various diseases. For instance, researchers have explored its role in the development of anti-inflammatory agents, where the amino group plays a crucial role in modulating the activity of cyclooxygenase enzymes.

In addition to its pharmacological applications, 4-Amino-5-chloro-2-(trifluoromethyl)mandelic acid has found utility in materials science. Its ability to form stable complexes with metal ions has led to its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional porosity and surface area, making them promising candidates for gas storage and catalytic applications.

The synthesis of 4-Amino-5-chloro-2-(trifluoromethyl)mandelic acid typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the substitution of hydrogen atoms on the aromatic ring with amino, chlorine, and trifluoromethyl groups through electrophilic aromatic substitution reactions. The presence of directing groups on the ring plays a critical role in determining the regioselectivity of these reactions.

The physical properties of CAS No. 1805074-37-6 include a melting point of approximately 210°C and a boiling point around 380°C under standard atmospheric pressure. Its solubility in water is moderate, with a reported value of about 1 g per 100 mL at room temperature. These properties make it suitable for use in both aqueous and organic reaction media.

In terms of safety considerations, 4-Amino-5-chloro-2-(trifluoromethyl)mandelic acid should be handled with care due to its potential to cause skin irritation and respiratory issues upon prolonged exposure. Proper personal protective equipment (PPE), including gloves and goggles, should be worn when working with this compound.

The environmental impact of CAS No. 1805074-37-6 has also been a subject of recent research. Studies indicate that this compound exhibits moderate biodegradability under aerobic conditions, with degradation rates influenced by factors such as pH levels and microbial activity. Efforts are underway to develop more sustainable synthesis methods that minimize waste generation and reduce the environmental footprint associated with its production.

In conclusion, 4-Amino-5-chloro-2-(trifluoromethyl)mandelic acid (CAS No. 1805074-37-6) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure enables it to serve as a valuable building block in drug discovery, materials science, and other areas of research. As advancements continue to be made in synthetic methodologies and application development, this compound is poised to play an increasingly important role in shaping future innovations within these fields.

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